4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile
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Overview
Description
4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-cyanobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
- [(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
Uniqueness
4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile is unique due to its specific structural features, such as the presence of both a chromene and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H21NO3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C26H21NO3/c1-17-12-23(29-16-21-10-8-20(15-27)9-11-21)25-18(2)22(26(28)30-24(25)13-17)14-19-6-4-3-5-7-19/h3-13H,14,16H2,1-2H3 |
InChI Key |
LFLKPYZWMGBZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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